1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt
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Overview
Description
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt is an organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt typically involves multiple steps of organic reactions. The starting materials are usually chlorinated benzimidazole derivatives, which undergo alkylation and sulfonation reactions to introduce the ethyl, methyl, and sulfobutyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process is designed to be scalable, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)benzimidazolium inner salt: Similar in structure but with a different alkyl chain length.
5,6-Dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)benzimidazolium inner salt: Similar in structure but with a different position of the sulfonate group.
Uniqueness
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
63175-96-2 |
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Molecular Formula |
C14H18Cl2N2O3S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-2-sulfonate |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-4-17-10(3)18(6-5-9(2)22(19,20)21)14-8-12(16)11(15)7-13(14)17/h7-9H,4-6H2,1-3H3 |
InChI Key |
RMGCGNFGAHQWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCC(C)S(=O)(=O)[O-])C |
Origin of Product |
United States |
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